

Physical properties of racemic 3-phenyllactic acid

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Compound of Interest

Compound Name: (+)-3-Phenyllactic acid

Cat. No.: B1666311

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An In-depth Technical Guide to the Physical Properties of Racemic 3-Phenyllactic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of racemic 3-phenyllactic acid, a compound of interest in various scientific and pharmaceutical fields. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental methodologies for key analytical techniques are also provided, along with visualizations of relevant biochemical pathways and analytical workflows.

Quantitative Physical Properties

The physical properties of racemic 3-phenyllactic acid are summarized in the tables below. These properties are crucial for its handling, formulation, and analysis.

Table 1: General and Thermodynamic Properties

Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₃	--INVALID-LINK--
Molecular Weight	166.17 g/mol	--INVALID-LINK--
Appearance	White to off-white crystalline powder	Chem-Impex International
Melting Point	95 - 98 °C	--INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK--
Boiling Point	148-150 °C at 15 Torr	CAS Common Chemistry
pKa (Predicted)	4.02	--INVALID-LINK--

Table 2: Solubility Data

Solvent	Solubility	Source(s)
Water	33.33 mg/mL (requires sonication)	--INVALID-LINK--
Phosphate-Buffered Saline (PBS, pH 7.2)	~0.2 mg/mL	Cayman Chemical
Dimethyl Sulfoxide (DMSO)	≥ 100 mg/mL	--INVALID-LINK--
Dimethylformamide (DMF)	~12 mg/mL	Cayman Chemical
Ethanol	Soluble	--INVALID-LINK--

Table 3: Spectroscopic Data

Technique	Data Highlights	Source(s)
¹ H NMR (600 MHz, H ₂ O, pH 6.99)	δ (ppm): 7.38-7.28 (m, 5H, Ar-H), 4.27-4.25 (m, 1H, CH-OH), 3.11-2.85 (m, 2H, CH ₂)	--INVALID-LINK--
¹³ C NMR	Data available from SpectraBase.	--INVALID-LINK--
Mass Spectrometry (GC-MS)	m/z: 91.0 (100%), 113.0, 121.0, 147.0, 149.0	--INVALID-LINK--
Infrared (IR) Spectroscopy (ATR)	Data available from SpectraBase.	--INVALID-LINK--

Experimental Protocols

Detailed methodologies for determining the key physical properties of racemic 3-phenyllactic acid are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of a solid is the temperature at which it transitions from a solid to a liquid state and is a key indicator of purity.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional)

Procedure:

- Ensure the sample of racemic 3-phenyllactic acid is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Set the apparatus to heat at a moderate rate to quickly determine an approximate melting range.
- Once the approximate range is known, allow the apparatus to cool.
- Prepare a new sample and heat it again, but this time, slow the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.
- Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

Determination of Solubility

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature.

Principle: A known mass of the solute is added incrementally to a known volume of the solvent at a constant temperature until saturation is reached.

Apparatus:

- Analytical balance
- Vials or test tubes with closures
- Vortex mixer or magnetic stirrer
- Temperature-controlled water bath or shaker

- Spatula
- Graduated cylinders or pipettes

Procedure:

- Measure a precise volume of the desired solvent (e.g., 1 mL of water) into a vial.
- Place the vial in a temperature-controlled environment (e.g., a 25 °C water bath).
- Weigh a small, known amount of racemic 3-phenyllactic acid.
- Add a small portion of the solid to the solvent and agitate vigorously (using a vortex mixer or magnetic stirrer) until it dissolves completely.
- Continue adding small, weighed portions of the solid, ensuring each portion dissolves before adding the next.
- The point at which a small amount of solid remains undissolved after prolonged agitation is the saturation point.
- The total mass of the dissolved solid per volume of solvent represents the solubility at that temperature. For less soluble compounds, a gravimetric analysis of a saturated solution may be necessary.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture.

Principle: A solution of the sample is passed through a column packed with a stationary phase. Different components of the sample travel through the column at different rates, allowing them to be separated.

Instrumentation:

- HPLC system with a pump, injector, column oven, and detector (e.g., UV detector)

- Chiral stationary phase column (e.g., Chiralcel OJ-H) for enantiomeric separation if needed. For general analysis, a C18 column is common.

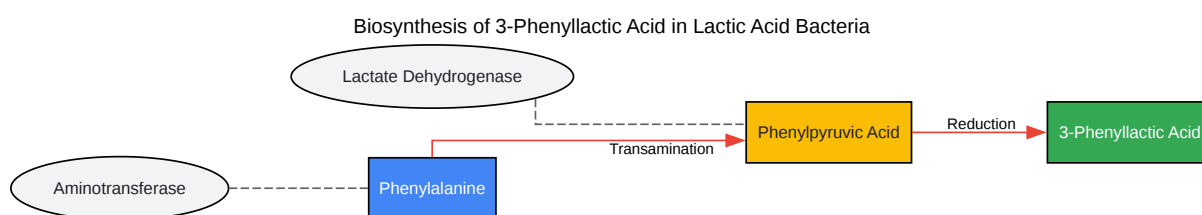
- Data acquisition and processing software

A representative method for the analysis of 3-phenyllactic acid is as follows:

- Column: Agilent Zorbax SB-C18 (150 mm × 4.6 mm, 5 µm)[1]
- Mobile Phase: A gradient of methanol (or acetonitrile) and water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to ensure the analyte is in its protonated form.
- Flow Rate: Typically 0.5 - 1.0 mL/min.
- Column Temperature: 25 °C
- Detection: UV at 210 nm or 261 nm.[1]
- Sample Preparation: Dissolve a known amount of racemic 3-phenyllactic acid in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.

Visualizations

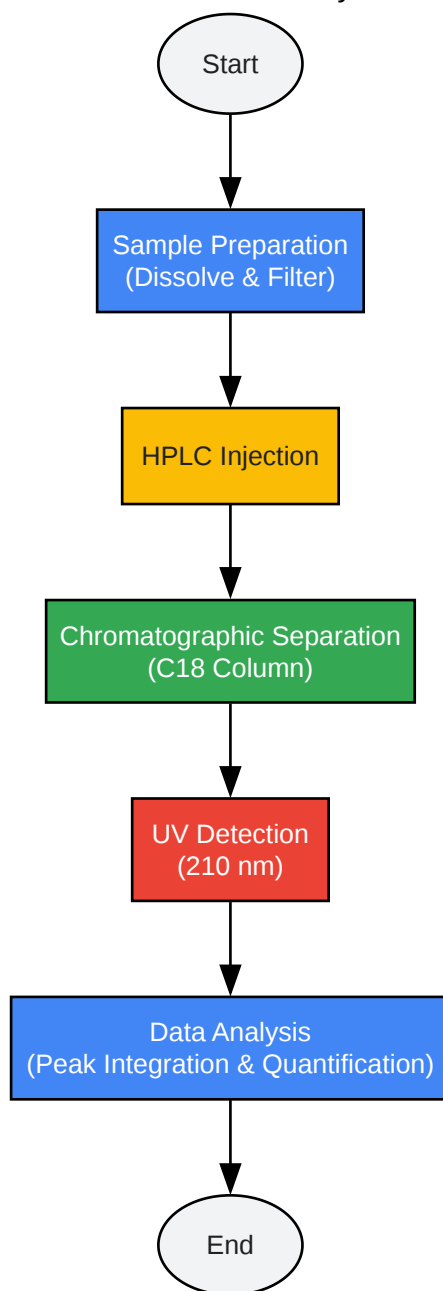
The following diagrams illustrate the biosynthetic pathway of 3-phenyllactic acid and a general workflow for its analysis.



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Caption: Biosynthesis of 3-Phenyllactic Acid.

General HPLC Workflow for 3-Phenyllactic Acid Analysis



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Caption: HPLC Analysis Workflow.

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References

- 1. Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
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